molecular formula C5H3ClN4OS B018834 5-Amino-2-chloro-2,3-dihydrothiazolo[4,5-d]pyrimidine-7-(6H)-one CAS No. 30161-95-6

5-Amino-2-chloro-2,3-dihydrothiazolo[4,5-d]pyrimidine-7-(6H)-one

Cat. No.: B018834
CAS No.: 30161-95-6
M. Wt: 202.62 g/mol
InChI Key: WFZAMWHTSBOQSR-UHFFFAOYSA-N
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Description

5-Amino-2-chloro-2,3-dihydrothiazolo[4,5-d]pyrimidine-7-(6H)-one (CAS: 30161-95-6) is a heterocyclic compound with a fused thiazole and pyrimidine core. Its molecular formula is C₅H₃ClN₄OS, and it has a molecular weight of 202.62 g/mol . Key structural features include:

  • A thiazolo[4,5-d]pyrimidine scaffold.
  • A chlorine atom at position 2 and an amino group at position 3.
  • A sulfur atom in the thiazole ring, contributing to its electronic and reactive properties.

Properties

IUPAC Name

5-amino-2-chloro-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4OS/c6-4-8-2-1(12-4)3(11)10-5(7)9-2/h(H3,7,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFZAMWHTSBOQSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(N=C(NC1=O)N)N=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00569824
Record name 5-Amino-2-chloro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00569824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30161-95-6
Record name 5-Amino-2-chloro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00569824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-chloro-2,3-dihydrothiazolo[4,5-d]pyrimidine-7-(6H)-one typically involves the reaction of hydrazonoyl halides with appropriate precursors under specific conditions. For instance, the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yields the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-chloro-2,3-dihydrothiazolo[4,5-d]pyrimidine-7-(6H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazonoyl halides, ethanol, and triethylamine. Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions include various substituted thiazole and pyrimidine derivatives, which can be further explored for their biological and chemical properties .

Scientific Research Applications

Medicinal Chemistry

5-Amino-2-chloro-2,3-dihydrothiazolo[4,5-d]pyrimidine-7-(6H)-one has garnered attention for its potential as a therapeutic agent. Research indicates that compounds with similar structures exhibit various pharmacological properties:

  • Antimicrobial Activity : Studies have shown that thiazolo-pyrimidine derivatives can possess antibacterial and antifungal properties. The presence of amino and chloro groups may enhance these activities by affecting the compound's interaction with microbial enzymes or receptors.
  • Anticancer Properties : Some derivatives of thiazolo-pyrimidines have been investigated for their ability to inhibit cancer cell proliferation. The compound's structural features may allow it to interfere with cancer cell signaling pathways.

Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis. Its ability to participate in various chemical reactions makes it useful for:

  • Synthesis of Novel Heterocycles : The thiazolo-pyrimidine framework can be modified to create other complex heterocyclic compounds that may exhibit unique biological activities.
  • Drug Development : As a building block, it can be used to design new pharmaceuticals targeting specific diseases, particularly those related to infectious agents and cancer.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry explored the synthesis of novel thiazolo-pyrimidine derivatives based on this compound. The derivatives were tested against various bacterial strains, demonstrating significant inhibitory effects compared to standard antibiotics. The study concluded that the modifications improved antimicrobial potency, suggesting further exploration for potential drug development.

Case Study 2: Anticancer Research

In another investigation reported in Cancer Letters, researchers synthesized several derivatives of this compound and evaluated their cytotoxic effects on human cancer cell lines. Results indicated that specific modifications led to enhanced anticancer activity through apoptosis induction, highlighting the compound's potential as a lead structure for anticancer drug discovery.

Mechanism of Action

The mechanism of action of 5-Amino-2-chloro-2,3-dihydrothiazolo[4,5-d]pyrimidine-7-(6H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific derivative and application .

Comparison with Similar Compounds

Physical Properties :

  • Melting point: >300°C .
  • Calculated PSA: 80.37 .

Synthesis :
The compound is synthesized via chlorination of precursor thiazolo[4,5-d]pyrimidin-7(6H)-ones using phosphorus oxychloride (POCl₃) under reflux conditions, followed by amination .

Biological Relevance: Thiazolo[4,5-d]pyrimidine derivatives are known for antimicrobial, anticancer, and enzyme-inhibitory activities .

Comparison with Similar Compounds

Thiazolo[4,5-d]pyrimidine derivatives exhibit structural diversity, with variations in substituents influencing their chemical reactivity and biological activity. Below is a comparative analysis:

Structural and Functional Group Comparisons

Compound Name Substituents Molecular Weight (g/mol) Key Features Biological Activity Reference
5-Amino-2-chloro-2,3-dihydrothiazolo[4,5-d]pyrimidine-7-(6H)-one Cl (C2), NH₂ (C5) 202.62 Chlorine enhances electrophilicity; amino group enables hydrogen bonding. Antimicrobial, anticancer .
5-((4-Chlorobenzyl)thio)-6-methyl-2-thioxo-3-(p-tolyl)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one S-(4-chlorobenzyl), S=C (C2) ~450 (estimated) Thioether and thione groups increase lipophilicity. Enzyme inhibition, anti-inflammatory .
7-Chloro-5-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione Cl (C7), S=C (C2) 231.69 Chlorine at C7 alters reactivity; thione group stabilizes tautomers. CRF receptor modulation .
6-(((5-Chloro-3-methyl-1H-pyrazol-4-yl)methylene)amino)-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one Pyrazole substituent 468.98 Pyrazole moiety introduces aromatic interactions. Antioxidant, antitumor .
2-Imino-3-(4-methoxyphenyl)-5-phenyl-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one 4-MeO-phenyl, imino group ~350 (estimated) Methoxy group improves solubility; imino group facilitates tautomerism. Not reported; structural analog for kinase inhibition studies .

Key Differences and Uniqueness

Substitution Patterns: The chlorine at C2 in the target compound distinguishes it from derivatives with chlorination at C7 (e.g., 7-chloro analogs) . This position influences electrophilic substitution reactions and binding affinity. Amino vs. Thio/Thione Groups: The amino group at C5 provides hydrogen-bonding capability, whereas thio/thione substituents (e.g., in and ) enhance lipophilicity and metal coordination .

Biological Activity :

  • Compounds with thioether or pyrazole groups (e.g., and ) show broader enzyme inhibition due to increased steric bulk and π-π stacking .
  • The target compound’s smaller molecular weight (202.62 vs. ~450 in ) may improve bioavailability and tissue penetration .

Synthetic Routes :

  • Chlorination using POCl₃ is common for C2/C7 positions, but amination requires precise control to avoid over-substitution .
  • Derivatives with complex substituents (e.g., pyrazole in ) require multi-step synthesis, reducing overall yield .

Biological Activity

5-Amino-2-chloro-2,3-dihydrothiazolo[4,5-d]pyrimidine-7-(6H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological activity, and applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C5_5H5_5ClN4_4OS
  • Molecular Weight : 204.64 g/mol
  • CAS Number : 30161-95-6
  • IUPAC Name : 5-amino-2-chloro-3,6-dihydro-2H-[1,3]thiazolo[4,5-d]pyrimidin-7-one

The compound features a thiazole ring fused to a pyrimidine structure, which is significant for its biological interactions.

Anticancer Properties

Research has indicated that this compound exhibits anticancer properties , particularly against various human cancer cell lines. In vitro studies have demonstrated its effectiveness in inhibiting the growth of breast cancer cells. For example:

  • Case Study : A study found that derivatives of this compound showed cytotoxic effects against multiple cancer cell lines, with some exhibiting potency comparable to established chemotherapeutic agents like cisplatin .

Antibacterial and Antifungal Activity

The compound has also been evaluated for its antibacterial and antifungal activities . Its derivatives have shown promising results against several pathogens:

  • Antibacterial Activity : In vitro tests revealed that certain derivatives possess minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics such as ampicillin and streptomycin .
CompoundMIC (µg/mL)Activity
5-Amino-2-chloro...3.9 - 31.5Active against Staphylococcus aureus
Reference AntibioticVariesStandard comparison

The biological activity of this compound is believed to be linked to its ability to interact with specific biological targets:

  • DNA Gyrase Inhibition : The compound's structure allows it to inhibit bacterial DNA gyrase, a crucial enzyme for DNA replication in bacteria.
  • Cell Cycle Arrest : Some studies suggest that it may induce cell cycle arrest in cancer cells, leading to apoptosis.

Synthesis and Derivatives

The synthesis of this compound typically involves reactions with hydrazonoyl halides under controlled conditions. Variations in the synthesis can lead to different derivatives with enhanced biological activities.

Comparative Analysis with Similar Compounds

When compared to other thiazole and pyrimidine derivatives, this compound stands out due to its unique substitution pattern which enhances its biological efficacy.

Compound TypeActivity LevelNotable Features
Thiazolo[5,4-d]thiazolesModerateUsed in semiconductor synthesis
Pyrano[2,3-d]thiazolesVariableExplored for drug development

Q & A

Q. What are the established synthetic routes for 5-Amino-2-chloro-2,3-dihydrothiazolo[4,5-d]pyrimidine-7-(6H)-one, and what are their limitations?

Methodological Answer : The synthesis of this compound often involves cyclization and functional group manipulation. For example, hydrazinolysis with anhydrous hydrazine and HCl under reflux has been successful in displacing chloro groups in structurally related thiazolo-pyrimidines, though regioselectivity challenges may arise due to competing reactions . Limitations include the stability of chloro substituents under basic conditions (e.g., NaOMe in PrOH fails to displace chloro groups due to electron-donating effects of adjacent amino groups) . Alternative routes using benzimidamide precursors (e.g., reacting with benzoyl chloride) have achieved yields of ~51%, but decomposition at high temperatures (>300°C) necessitates careful thermal control .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural determination. For example, monoclinic crystal systems (space group C2/c) with unit cell parameters (e.g., a = 16.8429 Å, b = 11.7890 Å) provide precise bond angle and torsion angle data . Complementary techniques include:

  • IR spectroscopy : Confirms functional groups (e.g., carbonyl stretches at ~1680 cm⁻¹) .
  • NMR : ¹H and ¹³C NMR resolve regiochemical ambiguities, such as distinguishing between aromatic and aliphatic protons .

Advanced Research Questions

Q. How can researchers address contradictions in reactivity data of chloro-substituted analogs during synthesis?

Methodological Answer : Contradictions often arise from electronic effects. For instance, chloro groups in 5-amino-7-chloro analogs exhibit unexpected stability due to electron donation from adjacent amino groups, which reduces electrophilicity . To mitigate this:

  • Modify electronic environment : Introduce electron-withdrawing groups (e.g., ethoxycarbonyl) to activate chloro substituents for nucleophilic substitution .
  • Alternative reagents : Use anhydrous hydrazine instead of sodium azide to achieve displacement under milder conditions .

Q. What strategies are recommended for regioselective functionalization of the thiazolo[4,5-d]pyrimidine core?

Methodological Answer : Regioselectivity is influenced by steric and electronic factors. Key approaches include:

  • Directed lithiation : Use bulky bases (e.g., LDA) to selectively deprotonate positions adjacent to electron-deficient rings.
  • Cross-coupling reactions : Suzuki-Miyaura coupling with arylboronic acids targets C-5 or C-7 positions, depending on halogenation patterns .
  • Protecting group strategies : Temporarily block reactive amino groups with tert-butoxycarbonyl (Boc) to direct functionalization to chloro-substituted sites .

Q. How can computational chemistry aid in predicting reactivity and optimizing synthetic pathways?

Methodological Answer :

  • DFT calculations : Model transition states to predict regioselectivity in nucleophilic substitution reactions (e.g., hydrazinolysis vs. azide displacement) .
  • Molecular docking : Screen derivatives for potential bioactivity by simulating interactions with target enzymes (e.g., kinase inhibitors) .
  • Solvent effect modeling : Use COSMO-RS to optimize reaction conditions for polar aprotic solvents (e.g., DMF) that stabilize intermediates .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported melting points or spectral data for derivatives?

Methodological Answer : Discrepancies often stem from polymorphic forms or impurities. For example:

  • Recrystallization : Use solvent mixtures (e.g., EtOH/H₂O) to isolate pure polymorphs and re-measure thermal properties .
  • HPLC-MS : Verify purity (>95%) and detect trace impurities that may skew spectral readings .
  • Cross-validate data : Compare IR, NMR, and XRD results with literature (e.g., C–C bond lengths in XRD should align with computational predictions) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Amino-2-chloro-2,3-dihydrothiazolo[4,5-d]pyrimidine-7-(6H)-one
Reactant of Route 2
5-Amino-2-chloro-2,3-dihydrothiazolo[4,5-d]pyrimidine-7-(6H)-one

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